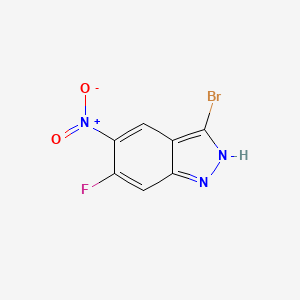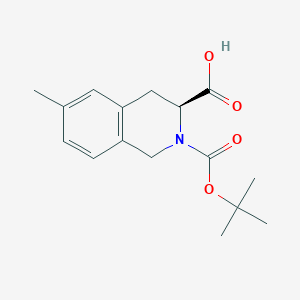
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure, which includes a tetrahydroisoquinoline core, makes it a valuable building block in the development of complex organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-1,2,3,4-tetrahydroisoquinoline and tert-butyl chloroformate.
Protection of Amino Group: The amino group of 6-methyl-1,2,3,4-tetrahydroisoquinoline is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Carboxylation: The protected intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 6-position.
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: Carboxylic acid group at a different position.
Uniqueness
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the specific placement of the methyl and carboxylic acid groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and research chemicals.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
(3S)-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-5-6-11-9-17(15(20)21-16(2,3)4)13(14(18)19)8-12(11)7-10/h5-7,13H,8-9H2,1-4H3,(H,18,19)/t13-/m0/s1 |
InChIキー |
NCXBMGKFLGAHHT-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC2=C(CN([C@@H](C2)C(=O)O)C(=O)OC(C)(C)C)C=C1 |
正規SMILES |
CC1=CC2=C(CN(C(C2)C(=O)O)C(=O)OC(C)(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)


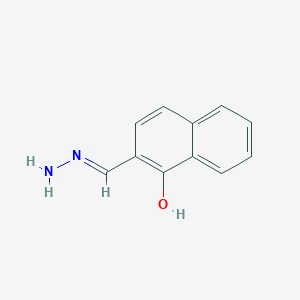
![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
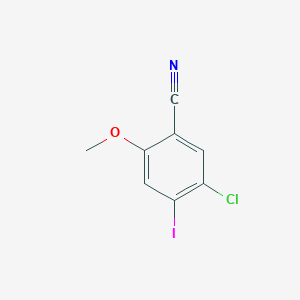
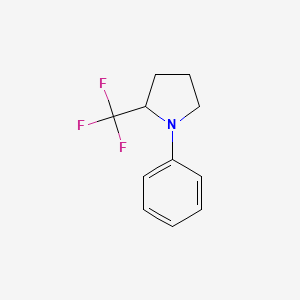

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
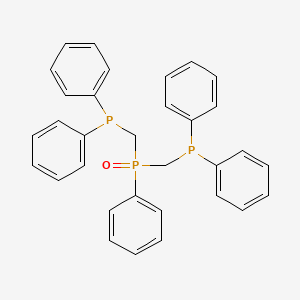
![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)
